molecular formula C21H23N7 B2954996 4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2380085-74-3

4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2954996
CAS No.: 2380085-74-3
M. Wt: 373.464
InChI Key: OCNDHKXOIYAQMB-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclobutyl and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including cycloaddition and condensation reactions. For instance, cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine can provide access to pharmacologically active pyridazinones . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce amine-substituted pyrimidines.

Scientific Research Applications

4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and piperazine groups contribute to its stability and potential therapeutic efficacy, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7/c1-2-16(3-1)19-14-21(24-15-23-19)28-12-10-27(11-13-28)20-5-4-18(25-26-20)17-6-8-22-9-7-17/h4-9,14-16H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNDHKXOIYAQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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